molecular formula C20H25NO5 B4042636 N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate

N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate

Cat. No.: B4042636
M. Wt: 359.4 g/mol
InChI Key: ZWMGTCUAUQWSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17327290 g/mol and the complexity rating of the compound is 321. The solubility of this chemical has been described as >53.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis and Antitumor Activity

Research on similar organotin compounds, like diorganostannate esters of dicyclohexylammonium hydrogen oxalate, has been conducted to understand their crystal structure and evaluate their antitumor activity. These compounds have demonstrated activity against certain carcinoma cell lines, comparable to cisplatin, a clinically used antineoplastic drug (Ng et al., 1992).

Hydrogen Bonded Structures in Organic Amine Oxalates

Studies on oxalates of various organic amines, including n-propylamine and n-butylamine, have shown diverse hydrogen-bonded networks, with implications for understanding crystal formation and stability. Such research contributes to the knowledge base on oxalate interactions, which could be relevant for derivatives like N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate (Vaidhyanathan et al., 2002).

Photovoltaic and Polymer Applications

Derivatives of oxalates, such as diethyl oxalate, have been applied in dye-sensitized solar cells (DSSCs), demonstrating an increase in the conversion efficiency of these cells. This application suggests potential for this compound in energy conversion and storage technologies (Afrooz & Dehghani, 2015).

Cooperative Motion in Amorphous Polymers

The study of azo polymers and their cooperative motion of polar side groups in amorphous states indicates an area where this compound could find relevance, especially in the development of new materials with unique optical properties (Meng et al., 1996).

Properties

IUPAC Name

oxalic acid;N-[2-(2-phenylphenoxy)ethyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.C2H2O4/c1-3-15(2)19-13-14-20-18-12-8-7-11-17(18)16-9-5-4-6-10-16;3-1(4)2(5)6/h4-12,15,19H,3,13-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMGTCUAUQWSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796023
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate
Reactant of Route 2
N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate
Reactant of Route 3
N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate
Reactant of Route 4
N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate
Reactant of Route 5
Reactant of Route 5
N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate
Reactant of Route 6
N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate

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